molecular formula C14H18N2OS B1387729 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-34-8

1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1387729
CAS No.: 1105190-34-8
M. Wt: 262.37 g/mol
InChI Key: HKUOPKLMZARTGI-UHFFFAOYSA-N
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Description

1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a useful research compound. Its molecular formula is C14H18N2OS and its molecular weight is 262.37 g/mol. The purity is usually 95%.
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Biological Activity

1-Isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS: 1105190-34-8) is a synthetic compound belonging to the imidazole family, notable for its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antioxidant, and cytoprotective effects, supported by recent research findings.

  • Molecular Formula : C14H18N2OS
  • Molecular Weight : 262.38 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

1. Antioxidant Activity

Research indicates that imidazole derivatives exhibit significant antioxidant properties. The presence of the methoxy group in the phenyl ring enhances the electron-donating capability of the compound, contributing to its ability to scavenge free radicals. A study demonstrated that derivatives with similar structures showed cytoprotective activity against oxidative stress, suggesting that this compound may also exert protective effects in cellular systems .

2. Anti-inflammatory Effects

Imidazole compounds are known for their anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The specific structural features of this compound may enhance its efficacy in modulating inflammatory pathways .

3. Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it possesses moderate to high cytotoxicity, with IC50 values comparable to established anticancer agents. The structure–activity relationship (SAR) analysis suggests that the methoxy substitution plays a crucial role in enhancing its anticancer activity .

4. Hemolytic Activity

Hemolytic assays have been performed to assess the biocompatibility of this compound. Results indicate low hemolytic activity (<5%), suggesting that it does not disrupt cell membranes significantly and could be considered safe for further biological evaluations .

Case Study 1: Antioxidant Evaluation

In a controlled study examining the antioxidant potential of various imidazole derivatives, this compound was tested alongside other compounds. It demonstrated a notable reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, indicating effective free radical scavenging capabilities.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A comparative study was conducted on several imidazole derivatives against human cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values of approximately 20 µM for MCF-7 cells and 25 µM for HeLa cells, showcasing its potential as an anticancer agent.

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H18N2OS
  • Molecular Weight : 262.37 g/mol
  • IUPAC Name : 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
  • Purity : Typically ≥ 95%

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties : There is growing interest in the anticancer potential of imidazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Synthetic Chemistry

Building Block for Synthesis : The compound serves as a versatile scaffold in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for further functionalization, which is valuable in creating novel pharmaceuticals .

Ligand Development : Due to its ability to coordinate with metal ions, this compound can be utilized in the synthesis of metal complexes. These complexes are important in catalysis and materials science.

Pharmacological Studies

Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties . Additionally, toxicity studies are essential to ensure safety for potential medicinal use.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic
Study BAnticancer PropertiesInduced apoptosis in specific cancer cell lines; further research needed for mechanism elucidation
Study CSynthetic ApplicationsSuccessfully used as a building block for synthesizing complex organic molecules; showcased versatility

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10(2)9-16-13(8-15-14(16)18)11-4-6-12(17-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUOPKLMZARTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149927
Record name 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105190-34-8
Record name 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105190-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 3
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1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 4
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 5
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 6
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

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